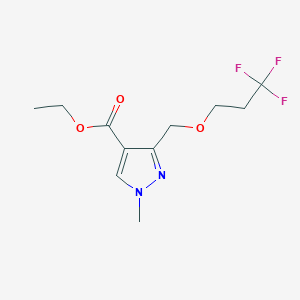

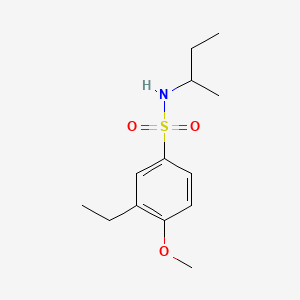

![molecular formula C7H4F3N3O B2872800 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL CAS No. 877402-82-9](/img/structure/B2872800.png)

2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL

Overview

Description

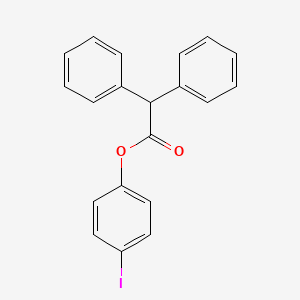

2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrazolo[1,5-A]pyrazine ring system.

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a closely related family of compounds, have been identified as strategic compounds for optical applications . They have been used in the study of dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets through electron transfer, affecting their optical properties.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been used in the study of dynamics of intracellular processes , suggesting that they may affect pathways related to these processes.

Result of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications , suggesting that they may have significant effects on the optical properties of their targets.

Action Environment

The tunable photophysical properties of pyrazolo[1,5-a]pyrimidines suggest that factors such as light exposure could potentially influence their action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL typically involves the reaction of appropriate pyrazole and pyrazine derivatives under specific conditions. One common method includes the use of trifluoroacetic acid and dichloromethane as solvents, with the reaction carried out at room temperature for several hours. Another approach involves microwave-mediated, catalyst-free synthesis in dry toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, making it a potential anticancer agent.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in enzyme inhibition.

1,2,4-Triazolo[1,5-a]pyrazine: Exhibits antibacterial properties and is used in various chemical syntheses.

Uniqueness

2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-(trifluoromethyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O/c8-7(9,10)5-3-4-6(14)11-1-2-13(4)12-5/h1-3H,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEQTMITFTVUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)C(F)(F)F)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

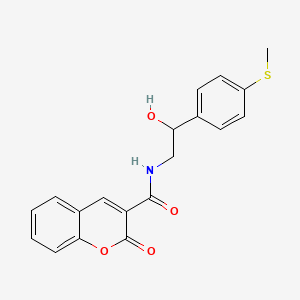

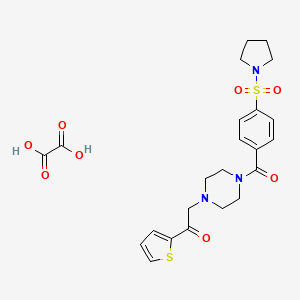

![3-(3,4-dimethoxyphenethyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2872718.png)

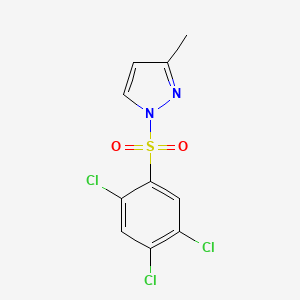

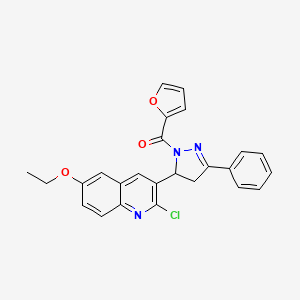

![Ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2872722.png)

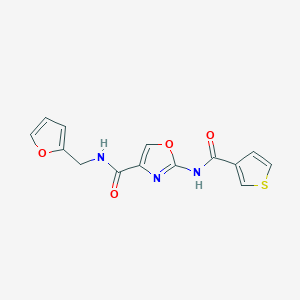

![{[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2872727.png)

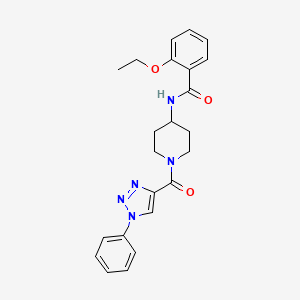

![1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2872735.png)